molecular formula C7H8ClNO3 B1338036 Ethyl 2-chloro-4-methyloxazole-5-carboxylate CAS No. 78451-11-3

Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Cat. No. B1338036
CAS RN: 78451-11-3
M. Wt: 189.59 g/mol
InChI Key: STXSAAHINIUMBV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a key starting material in the preparation of a wide range of oxazole derivatives, which are important in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and their unique photophysical properties .

Synthesis Analysis

The synthesis of ethyl 2-chloro-4-methyloxazole-5-carboxylate and its derivatives can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted

Scientific Research Applications

Crystallography and Molecular Interactions

The study of the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, reveals the importance of ethyl oxazole derivatives in understanding molecular interactions. These compounds form planar sheets connected by intermolecular hydrogen bonding, illustrating the potential of ethyl 2-chloro-4-methyloxazole-5-carboxylate in crystallography and materials science (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001).

Synthetic Chemistry

Ethyl 2-chloro-4-methyloxazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex molecules. For example, its utility in enantioselective synthesis is demonstrated through the production of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its role in creating optically pure compounds (Magata, T., et al., 2017). Additionally, its involvement in palladium-catalyzed (hetero)arylation highlights its significance in accessing (hetero)aryloxazoles, essential for developing pharmaceuticals and organic materials (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008).

Development of Novel Compounds

Research into thiazole derivatives, such as the synthesis and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, underscores the role of ethyl 2-chloro-4-methyloxazole-5-carboxylate in medicinal chemistry. These studies focus on the modification of the molecule to explore structure-activity relationships, demonstrating its potential in the development of new antimicrobial agents (Desai, N., Bhatt, N., & Joshi, S., 2019).

Safety And Hazards

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXSAAHINIUMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509802
Record name Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-methyloxazole-5-carboxylate

CAS RN

78451-11-3
Record name Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.50 g (0.016 mol) of N-isopropylcyclohexylamine in 20 ml of dry THF at -78° C. was added, under nitrogen, 4.1 ml of 2.4 M BuLi in hexane. The solution was stirred at -78° C. for 5 min. A solution of 1.55 g (0.01 mol) of the compound of Example 1, in 10 ml of THF, was added dropwise to the above lithium N-isopropylcyclohexylamide solution. The reaction mixture turned deep red. After 5 min. of stirring, 5 ml of CCl4 was added to the red solution and the reaction mixture was stirred at -78° C. for 1 hr. Thereafter, the reaction mixture was poured into water and extracted with 100 ml of ether. The ether solution was washed with 1 N HCl, dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel using 10% ether/petroleum ether as eluant. The first 800 ml of eluate gave a solid which was recrystallized from hexane at low temperature to give 200 mg of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate as white solid, mp 61°-72° C. An additional 330 mg, mp 55°-58° C., was obtained by concentration of the mother liquor and distillation of the residue; total yield 29%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
lithium N-isopropylcyclohexylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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